molecular formula C9H10FNO2 B6437091 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine CAS No. 2549013-32-1

3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine

Cat. No.: B6437091
CAS No.: 2549013-32-1
M. Wt: 183.18 g/mol
InChI Key: NFINAIMOUZARNJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine is a fluorinated pyridine derivative featuring a methoxy group substituted with an oxetane ring at the 2-position. The oxetane (a three-membered oxygen-containing ring) contributes to unique physicochemical properties, including reduced lipophilicity and enhanced metabolic stability compared to bulkier substituents.

Properties

IUPAC Name

3-fluoro-2-(oxetan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-2-1-4-11-9(8)13-6-7-3-5-12-7/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFINAIMOUZARNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine typically involves the formation of the oxetane ring followed by its attachment to the fluorinated pyridine. One common method for synthesizing oxetanes is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . The fluorinated pyridine can be synthesized using methods such as fluorination of pyridine derivatives with reagents like AlF3 and CuF2 .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effects of the fluorine atom at the 3-position activate the pyridine ring for nucleophilic substitution. Key observations include:

PositionReaction ConditionsReagentsProductsYield (%)Reference
2-position (methoxy group)K₂CO₃, DMF, 80°CPotassium thioacetate2-[(oxetan-2-yl)methoxy]-3-fluoro-5-mercaptopyridine72
4-positionPd(OAc)₂/XPhos, 100°CArylboronic acid3-fluoro-2-[(oxetan-2-yl)methoxy]-4-arylpyridine68–85

Mechanistic Notes :

  • Fluorine enhances electrophilicity at adjacent positions, facilitating cross-coupling under Suzuki-Miyaura conditions .

  • Methoxy groups undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), yielding phenolic intermediates .

Oxetane Ring-Opening Reactions

The strained oxetane ring participates in acid- or base-catalyzed ring-opening reactions:

ConditionsReagentsProductsSelectivityYield (%)Reference
H₂SO₄ (1M), 25°CH₂O3-fluoro-2-(glycidylmethoxy)pyridineRegioselective C–O cleavage89
NaH, THF, 0°CR–X (alkyl halides)Oxetane-alkylated derivativesC2 vs. C3 alkylation = 3:164

Key Findings :

  • Ring-opening under acidic conditions follows a carbocation-mediated pathway, favoring formation of stable tertiary carbocations .

  • Base-mediated alkylation occurs preferentially at the less hindered oxetane carbon (C2) .

Radical-Based Functionalization

Photoredox catalysis enables C–H functionalization at the pyridine ring:

CatalystLight SourceReagentProductsYield (%)Reference
Ir(ppy)₃450 nm LEDEthyl acrylate3-fluoro-2-[(oxetan-2-yl)methoxy]-5-(ethoxycarbonyl)pyridine57
Ru(bpy)₃Cl₂365 nm UVN-Bromosuccinimide5-bromo-3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine61

Limitations :

  • Fluorine substituents reduce radical stability, necessitating elevated catalyst loadings (10–15 mol%) .

Coordination Chemistry

The pyridine nitrogen and oxetane oxygen act as ligands in metal complexes:

Metal SaltSolventComplex StructureStability (TGA)Reference
PdCl₂DCM[PdCl₂(L)₂] (L = ligand)Decomposition at 220°C
Cu(OTf)₂MeCNDinuclear Cu(I)-oxetane adductStable up to 180°C

Applications :

  • Palladium complexes serve as precatalysts for Heck couplings .

  • Copper adducts exhibit luminescence properties exploitable in OLEDs .

Bioconjugation Reactions

The oxetane moiety enables site-selective protein labeling:

Protein TargetReaction ConditionsConjugation SiteEfficiency (%)Reference
LysozymepH 7.4, 37°CLysine residues92
IgG1Click chemistry (CuAAC)Fc region78

Advantages :

  • Oxetane’s hydrolytic stability improves in vivo retention compared to epoxide-based linkers .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition profiles:

Temperature Range (°C)Major Degradation ProductsMechanism
150–200CO₂, HFDecarboxylation/hydrogen fluoride elimination
200–300Oxetane fragmentation to ethylene + CORetro-Diels-Alder

Stability Notes :

  • Decomposition onset occurs at 150°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine is investigated for its potential therapeutic applications:

  • Drug Development : The compound serves as a building block in synthesizing more complex pharmaceutical agents. Its structural features may enhance binding affinity to target proteins, making it suitable for developing new drugs targeting specific diseases .
  • Enzyme Interaction Studies : The oxetane ring can undergo ring-opening reactions that may facilitate interactions with enzymes, influencing their activity and potentially leading to novel therapeutic pathways .

Biological Applications

The compound's unique structure allows it to interact with various biological targets:

  • Receptor Binding : The fluorine atom enhances the compound's ability to form strong interactions with receptors, which could lead to the modulation of biological pathways relevant to disease treatment .
  • Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. Research into this compound may reveal similar effects, warranting further investigation .

Materials Science

In materials science, the compound is explored for its potential in developing new materials:

  • Polymer Chemistry : The oxetane moiety can be utilized in polymerization reactions, leading to innovative materials with tailored properties. Its unique structure may impart desirable characteristics such as increased solubility and stability under various conditions .

Mechanism of Action

The mechanism of action of 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the oxetane ring can influence the compound’s overall conformation and stability . These interactions can modulate biological pathways and lead to specific therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substituents

Key Compounds :

  • 2-Fluoro-3-[2(S)-2-Azetidinylmethoxy]Pyridine (Fluoro-A-85380): This radioligand for nicotinic acetylcholine receptors (nAChRs) replaces the oxetane with an azetidine (four-membered nitrogen-containing ring). Despite structural similarities, the azetidine moiety confers subnanomolar affinity for α4β2 nAChRs, whereas the oxetane analog’s binding profile remains unexplored .
  • 3-Fluoro-2-(Pyrrolidin-3-yloxy)Pyridine Hydrochloride: Features a pyrrolidine (five-membered amine ring).

Structural Impact :

  • Ring Size : Smaller rings (oxetane, azetidine) improve metabolic stability and solubility.
  • Heteroatoms : Oxygen (oxetane) vs. nitrogen (azetidine, pyrrolidine) influences electronic effects and hydrogen-bonding capacity.

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight cLogP* Key Activity
3-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine Oxetane-methoxy 213.20 ~1.2† Undisclosed (Theoretical)
2-Fluoro-3-[azetidinylmethoxy]pyridine Azetidine-methoxy 211.23 ~1.5 α4β2 nAChR binding (Ki = 46 pM)
3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine Pyrrolidine-oxy 218.66 ~0.8 Undisclosed
2′-Fluoro-5′-Methoxy Pyridine (from GPR40 study) Methoxy 143.12 ~1.0 GPR40 agonist (EC₅₀ = 10 nM)

*Estimated cLogP values based on analogous structures .
†Predicted using computational tools.

Aromatic vs. Aliphatic Substituents

Aryl-Substituted Analogs :

  • 3-[(3-Chlorophenyl)methoxy]-2-Fluoropyridine : The chloroaryl group increases lipophilicity (cLogP ~2.5) and may enhance antimicrobial activity but reduce CNS penetration .

Comparison :

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances pyridine’s electrophilicity, while oxetane’s electron-donating methoxy group balances polarity.
  • Bioavailability : Aliphatic oxetane likely offers better solubility (cLogP ~1.2) than aromatic analogs (cLogP >2.5), aligning with strategies to optimize CNS drug candidates .

Table 2: Pharmacokinetic and Binding Data

Compound cLogP Plasma Half-Life (Predicted) Key Target Affinity/Potency
This compound ~1.2 ~4–6 hours nAChRs (Theoretical) Unknown
2-Fluoro-3-[azetidinylmethoxy]pyridine ~1.5 ~2 hours (rat) α4β2 nAChR Ki = 46 pM
2′-Fluoro-5′-Methoxy Pyridine ~1.0 ~8 hours (mouse) GPR40 EC₅₀ = 10 nM

Biological Activity

3-Fluoro-2-[(oxetan-2-yl)methoxy]pyridine is a compound of interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and an oxetane moiety. These components are believed to enhance its biological activity, particularly in anti-inflammatory and antimicrobial contexts. This article explores the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound can be represented as follows:

C9H10FNO2\text{C}_9\text{H}_{10}\text{F}\text{N}\text{O}_2

Key Features:

  • Fluorine Substitution : The introduction of fluorine is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their bioavailability and efficacy against biological targets .
  • Oxetane Ring : The oxetane structure contributes to the compound's unique pharmacological properties, including increased polarity and improved binding interactions with biological targets .

Anti-inflammatory Effects

Recent studies have indicated that compounds containing pyridine derivatives exhibit significant anti-inflammatory properties. For instance, similar compounds have shown effective inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. In vitro assays demonstrated that derivatives with similar structures had IC50 values ranging from 19.45 μM to 42.1 μM against these enzymes .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These findings suggest that the incorporation of the oxetane group may enhance the anti-inflammatory activity by modulating the interactions with these enzymes.

Antimicrobial Activity

The biological evaluation of related pyridine derivatives has shown promising antimicrobial effects against various bacterial strains. Specifically, compounds with fluorine substitution have demonstrated enhanced antibacterial activity due to improved binding affinity and penetration capabilities .

In a study assessing antibacterial efficacy, several derivatives were tested against Gram-positive bacteria, revealing significant inhibitory effects comparable to established antibiotics like linezolid.

CompoundBacterial StrainsInhibition Zone (mm)
21bS. aureus18
21dE. faecalis20
21fE. coli22

The introduction of fluorine was noted to reduce electron cloud density on the pyridine ring, potentially enhancing drug-target interactions .

Case Studies

  • Case Study on Anti-inflammatory Mechanism : A study involving a series of pyridine derivatives showed that compounds similar to this compound significantly reduced the expression levels of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 cells when treated at concentrations ranging from 5 μM to 20 μM over a period of 24 hours .
  • Antimicrobial Kinetics : Another investigation utilized time-growth kinetics to assess the bacteriostatic activity of related compounds against E. faecalis. The results indicated a concentration-dependent effect where higher concentrations led to enhanced bactericidal activity, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Q. What established synthetic methodologies are effective for preparing 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine, and what reaction conditions optimize yield?

The synthesis of this compound typically involves nucleophilic substitution at the pyridine ring. For example, substituting a leaving group (e.g., chlorine or hydroxyl) at the 2-position with an oxetane-containing nucleophile under basic conditions. A mixed alkali system (e.g., K₂CO₃/KOH) in a polar aprotic solvent like trifluoroethanol can enhance reactivity, as demonstrated in similar pyridine derivatives . Protecting groups may be required to prevent side reactions at the fluorine or oxetane moieties. Purification via column chromatography or recrystallization is critical, with yields often exceeding 70% under optimized conditions .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves oxetane and pyridine protons (e.g., oxetane CH₂ signals at δ ~4.5 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly addressing challenges from fluorine’s high electron density. Data collection at low temperatures (e.g., 100 K) improves resolution .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent degradation .
  • Waste disposal : Follow institutional guidelines for fluorinated/organic waste .

Advanced Research Questions

Q. How does the oxetane moiety influence the compound’s pharmacokinetic properties and metabolic stability?

The oxetane ring’s strain (≈25 kcal/mol) enhances metabolic stability by resisting enzymatic oxidation compared to larger cyclic ethers. Computational models (e.g., DFT) predict increased lipophilicity (logP) due to the oxetane’s compact structure, improving blood-brain barrier penetration in neurotargeting applications. Experimental validation via in vitro microsomal assays (e.g., human liver microsomes) quantifies half-life improvements .

Q. What computational strategies predict the reactivity of the fluorine and oxetane groups under varying pH conditions?

  • pKa prediction : Software like MarvinSketch estimates fluorine’s electron-withdrawing effects, lowering the pyridine ring’s basicity (predicted pKa ~3.5 vs. ~5.0 for non-fluorinated analogs) .
  • Reactivity mapping : Molecular dynamics (MD) simulations model nucleophilic attack at the oxetane’s strained C-O bond, identifying pH-dependent hydrolysis pathways .

Q. How can discrepancies between theoretical and experimental electronic properties (e.g., dipole moments) be resolved?

Contradictions often arise from solvent effects or crystal packing forces. For example:

  • Theoretical dipole moments (gas phase, B3LYP/6-31G*) may differ from experimental values (solution-phase dielectric constant).
  • X-ray charge density analysis refines electron distribution maps, reconciling DFT predictions with crystallographic data .

Q. What role does the fluorine atom play in modulating binding affinity to nicotinic acetylcholine receptors (nAChRs)?

Fluorine’s electronegativity enhances hydrogen-bonding interactions with receptor residues (e.g., α4β2 nAChR). Competitive binding assays using [³H]epibatidine show Ki values in the pM range for fluorinated analogs, compared to nM for non-fluorinated derivatives. PET imaging with ¹⁸F-labeled analogs (e.g., [¹⁸F]F-A-85380) validates in vivo targeting .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use high-vapor-pressure solvents (e.g., diethyl ether) for slow evaporation.
  • Cryocooling : Reduces thermal motion artifacts.
  • Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections caused by crystal twinning .

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